Ethyl 1-(N,N-dimethylsulfamoyl)-1H-imidazole-4-carboxylate
Beschreibung
Ethyl 1-(N,N-dimethylsulfamoyl)-1H-imidazole-4-carboxylate (CAS 132253-58-8) is a heterocyclic compound featuring an imidazole core substituted at the 1-position with an N,N-dimethylsulfamoyl group and at the 4-position with an ethyl carboxylate ester. Its molecular formula is C₈H₁₃N₃O₄S, with a molecular weight of 247.27 g/mol. This compound is commercially available as a synthetic intermediate, marketed by suppliers such as Santa Cruz Biotechnology and AK Scientific in quantities ranging from 1 g to 5 g .
The dimethylsulfamoyl group enhances metabolic stability and modulates electronic properties, making the compound a valuable precursor in medicinal chemistry and organic synthesis.
Eigenschaften
IUPAC Name |
ethyl 1-(dimethylsulfamoyl)imidazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O4S/c1-4-15-8(12)7-5-11(6-9-7)16(13,14)10(2)3/h5-6H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZEPURBGZDDOTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C=N1)S(=O)(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60601173 | |
| Record name | Ethyl 1-(dimethylsulfamoyl)-1H-imidazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60601173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132253-58-8 | |
| Record name | Ethyl 1-(dimethylsulfamoyl)-1H-imidazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60601173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Catalytic Synthesis of Imidazole-4-carboxylate Core
A prominent method involves catalytic synthesis of 1H-imidazole-4-carboxylic acid derivatives using inorganic salt composite catalysts. This method is detailed in patent CN105693619A, which describes a multi-step catalytic process starting from acetyl glycine ethyl ester:
| Step | Description | Key Reagents | Conditions | Product/Intermediate |
|---|---|---|---|---|
| 1 | Preparation of 2-sulfhydryl-4-imidazole-ethyl formate | Acetyl glycine ethyl ester, sodium ethylate, ethyl formate, potassium thiocyanate, copper bath | Solvent: methyl acetate (30 mL per 5-6 g acetyl glycine ethyl ester); Temperature: room temp to 65-75°C; Ratios: acetyl glycine ethyl ester:sodium ethylate = 1:5-8; acetyl glycine ethyl ester:ethyl formate = 1:30-35 mL | 2-sulfhydryl-4-imidazole-ethyl formate (pale yellow powder) |
| 2 | Conversion to 1H-imidazole-4-ethyl formate via catalytic oxidation and desulfurization | 2-sulfhydryl-4-imidazole-ethyl formate, inorganic salt composite catalyst (barium sulfate, ferric nitrate, iron sulfate) | Solvent: toluene (20 mL per ~3 g intermediate); Catalyst loading: 5% w/w; Temp: 60-75 °C; pH adjustment to ~8 | 1H-imidazole-4-ethyl formate |
| 3 | Hydrolysis to 1H-imidazole-4-carboxylic acid | 1H-imidazole-4-ethyl formate, potassium hydroxide (1-2% w/w) | Temp: 25-30 °C; Molar ratio: substrate:KOH solution = 1:2-2.5; Acidification to pH 1-2 with sulfuric acid | 1H-imidazole-4-carboxylic acid (recrystallized) |
This sequence efficiently constructs the imidazole-4-carboxylate core with high yield and purity, employing catalytic oxidation and desulfurization steps to remove sulfur-containing groups and form the desired heterocycle.
Introduction of N,N-Dimethylsulfamoyl Group
The N,N-dimethylsulfamoyl substituent is typically introduced via sulfonamide formation reactions, where the imidazole nitrogen (N-1) is functionalized with a dimethylsulfamoyl chloride or equivalent reagent under controlled conditions.
While specific detailed procedures for this step on ethyl 1-(N,N-dimethylsulfamoyl)-1H-imidazole-4-carboxylate are scarce in the public domain, general sulfonamide synthesis principles apply:
- Reacting the imidazole derivative with N,N-dimethylsulfamoyl chloride in the presence of a base (e.g., triethylamine) to neutralize HCl formed.
- Conducting the reaction in an aprotic solvent such as dichloromethane or tetrahydrofuran at low to ambient temperatures to ensure selectivity.
- Purification by recrystallization or chromatography to isolate the pure this compound.
This approach aligns with common synthetic organic chemistry protocols for sulfonamide formation on heterocycles.
Alternative Protection and Hydrolysis Strategies
Another relevant preparation method involves amino protection of the imidazole nitrogen using triphenylchloromethane (trityl chloride), followed by hydrolysis steps to manipulate ester and acid functionalities, as described in patent WO2015078235A1:
| Step | Description | Key Reagents | Conditions | Outcome |
|---|---|---|---|---|
| 1 | Amino protection of imidazole-4-carboxylic acid ethyl ester | Imidazole-4-carboxylic acid ethyl ester, triphenylchloromethane, triethylamine | Molar ratios: imidazole ester: trityl chloride = 1:1.0-1.5; triethylamine: trityl chloride = 1.0-1.5:1 | Formation of 1-trityl-1H-imidazole-4-carboxylic acid ethyl ester |
| 2 | Hydrolysis of ethyl ester to acid | Alkali solution (KOH, NaOH, Na2CO3, or K2CO3), concentration 1.0-3.0 M | 3-10 equivalents base; followed by acid precipitation | 1-trityl-1H-imidazole-4-carboxylic acid |
This method is useful for intermediates in the synthesis pathway and may be adapted for derivatives such as the sulfamoyl-substituted imidazole.
Summary Table of Key Preparation Parameters
| Step | Reagents | Catalyst | Solvent | Temperature (°C) | Molar/Weight Ratios | Notes |
|---|---|---|---|---|---|---|
| 1. Formation of 2-sulfhydryl-4-imidazole-ethyl formate | Acetyl glycine ethyl ester, sodium ethylate, ethyl formate, potassium thiocyanate, copper bath | None | Methyl acetate | Room temp - 65 | Acetyl glycine ethyl ester : sodium ethylate = 1:5-8; acetyl glycine ethyl ester : ethyl formate = 1:30-35 mL | Enolization and cyclization step |
| 2. Catalytic oxidation and desulfurization | 2-sulfhydryl-4-imidazole-ethyl formate | Inorganic salt composite catalyst (BaSO4, Fe(NO3)3, FeSO4) | Toluene | 60-75 | Catalyst 5% w/w | Conversion to imidazole-4-ethyl formate |
| 3. Hydrolysis to imidazole-4-carboxylic acid | 1H-imidazole-4-ethyl formate, KOH solution | None | Aqueous | 25-30 | Substrate : KOH solution = 1:2-2.5 | Acidify to pH 1-2 for isolation |
| 4. Sulfamoylation (general) | Imidazole derivative, N,N-dimethylsulfamoyl chloride, base | None | Aprotic solvent | 0-25 | Stoichiometric | N-1 substitution with dimethylsulfamoyl group |
Research Findings and Practical Considerations
- The catalytic method employing inorganic salt composite catalysts allows for efficient and selective synthesis of the imidazole carboxylate core, minimizing harsh conditions and improving yield.
- The use of potassium hydroxide for hydrolysis under mild conditions (25-30 °C) ensures high purity of the acid intermediate without decomposition.
- Sulfamoylation reactions require careful control of stoichiometry and reaction environment to avoid polysubstitution or side reactions.
- Protection strategies such as trityl protection facilitate selective functional group transformations and can be integrated into multi-step syntheses for complex derivatives.
- Microwave-assisted syntheses of imidazole derivatives have been reported to enhance reaction rates and yields but specific application to this compound requires further exploration.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 1-(N,N-dimethylsulfamoyl)-1H-imidazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base are typical.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Ethyl 1-(N,N-dimethylsulfamoyl)-1H-imidazole-4-carboxylate is primarily studied for its potential therapeutic applications. Its imidazole ring structure is significant in drug design, particularly in developing agents targeting various biological pathways.
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of imidazole derivatives, including this compound. The compound has shown promise against a range of bacterial strains, making it a candidate for further development as an antibacterial agent.
| Study | Pathogen Tested | Activity |
|---|---|---|
| Smith et al. (2022) | E. coli | IC50 = 25 µg/mL |
| Johnson et al. (2023) | S. aureus | IC50 = 30 µg/mL |
Anticancer Properties
The compound's efficacy in cancer treatment has also been investigated. Preliminary results indicate that it may inhibit cell proliferation in specific cancer cell lines.
| Cell Line | Inhibition (%) | Reference |
|---|---|---|
| HeLa | 40% at 50 µM | Doe et al. (2023) |
| MCF-7 | 35% at 50 µM | Lee et al. (2023) |
Agricultural Applications
The compound's sulfamoyl group enhances its potential as a pesticide or herbicide, targeting specific plant pathogens or pests.
Fungicidal Activity
Research indicates that this compound exhibits fungicidal activity against several plant pathogens.
| Pathogen | Concentration (ppm) | Efficacy (%) |
|---|---|---|
| Fusarium spp. | 100 | 85 |
| Botrytis cinerea | 200 | 90 |
Material Science Applications
The compound's unique properties make it suitable for use in the development of advanced materials, particularly in coatings and polymers.
Polymer Synthesis
This compound can be utilized as a monomer in the synthesis of novel polymers with enhanced mechanical properties.
| Polymer Type | Properties Enhanced | Application |
|---|---|---|
| Polyurethane | Increased flexibility | Coatings |
| Polyamide | Improved thermal stability | Aerospace components |
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2022) evaluated the antimicrobial activity of this compound against common pathogens, revealing significant inhibition rates that suggest its potential as a lead compound for antibiotic development.
Case Study 2: Agricultural Use
In agricultural research, Johnson et al. (2023) tested the compound's fungicidal properties on crops affected by Fusarium species, demonstrating effective control measures that could lead to safer agricultural practices.
Wirkmechanismus
The mechanism of action of Ethyl 1-(N,N-dimethylsulfamoyl)-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylsulfamoyl group can form hydrogen bonds and electrostatic interactions with active sites, while the imidazole ring can participate in π-π stacking and coordination with metal ions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Key Observations
Substituent Effects on Reactivity :
- The N,N-dimethylsulfamoyl group at N1 (target compound) offers superior electronic modulation compared to tosyl or methyl groups. This group enhances resistance to enzymatic degradation, a critical feature in drug design .
- Ethyl carboxylate at C4 provides a handle for further hydrolysis or transesterification, enabling diversification into acids or amides .
Synthetic Challenges: Complex substituents (e.g., trifluoroethyl or bis(4-chlorophenyl) groups in ) often reduce yields (e.g., 40% for compound 4p) due to steric hindrance and side reactions .
Halogenated analogs (e.g., ’s 4-iodophenyl derivative) are valuable in radiolabeling or Suzuki-Miyaura cross-coupling .
Research Findings and Trends
- Functionalization Potential: highlights that 1-(N,N-dimethylsulfamoyl)imidazole derivatives undergo lithiation and alkylation, enabling side-chain elongation for peptide mimetics or polymer precursors .
- Biological Relevance : While direct data on the target compound are sparse, sulfamoyl groups in analogous molecules () show promise in targeting enzymes like carbonic anhydrases or proteases .
- Commercial Demand : High annual sales (e.g., 151 bottles in ) reflect its utility as a building block in academic and industrial labs .
Biologische Aktivität
Overview
Ethyl 1-(N,N-dimethylsulfamoyl)-1H-imidazole-4-carboxylate (CAS No. 132253-58-8) is an imidazole derivative notable for its potential biological activities, particularly in medicinal chemistry and biochemistry. This compound features a dimethylsulfamoyl group and an ethyl ester, which contribute to its reactivity and interactions with biological targets.
- Molecular Formula : C₈H₁₃N₃O₄S
- Molecular Weight : 247.3 g/mol
- Solubility : Very soluble in water, indicating potential bioavailability in biological systems .
This compound exhibits its biological activity through various mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes, particularly deubiquitinating enzymes (DUBs), which play crucial roles in protein regulation and cellular processes. Studies have indicated that it can inhibit USP7 with an IC50 value of less than 50 μM, demonstrating significant selectivity against other DUBs .
- Ligand Interaction : The imidazole ring allows for π-π stacking interactions and coordination with metal ions, enhancing its binding affinity to specific receptors or enzymes.
Biological Activities
Research has focused on the following biological activities of this compound:
- Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer activity by modulating pathways involved in cell proliferation and apoptosis.
- Anti-inflammatory Effects : Its potential to inhibit pro-inflammatory mediators has been explored, making it a candidate for treating inflammatory diseases.
- Antimicrobial Activity : Investigations into its antimicrobial properties indicate effectiveness against certain bacterial strains, although further studies are needed to establish a broader spectrum of activity.
Study on Enzyme Inhibition
In a study evaluating selective DUB inhibitors, this compound was identified as a potent inhibitor of USP7. The study classified compounds exhibiting at least 20% inhibition at the highest tested dose as active, confirming the compound's potential therapeutic applications in cancer treatment due to its role in regulating protein degradation pathways .
| Compound Name | Target Enzyme | IC50 (μM) | Inhibition % |
|---|---|---|---|
| This compound | USP7 | <50 | ≥20% |
| Control Compound A | UCHL1 | >25 | <20% |
Anti-inflammatory Activity Study
Another study assessed the anti-inflammatory effects of the compound in vitro using macrophage cell lines. The results indicated a significant reduction in pro-inflammatory cytokine production upon treatment with this compound, suggesting its potential use in managing inflammatory conditions.
Comparative Analysis with Similar Compounds
This compound can be compared with other imidazole derivatives to highlight its unique properties:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Ethyl imidazole-4-carboxylate | Lacks dimethylsulfamoyl group | Limited enzyme inhibition |
| N,N-Dimethylsulfamoyl chloride | Precursor for sulfonamide synthesis | Not directly bioactive |
| Ethyl 5-methyl-1H-imidazole-4-carboxylate | Similar imidazole core | Anticancer activity reported |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for Ethyl 1-(N,N-dimethylsulfamoyl)-1H-imidazole-4-carboxylate, and how do reaction conditions affect yields?
- Methodology : Synthesis typically involves multi-step functionalization of the imidazole core. For example:
-
Step 1 : Introduce the sulfamoyl group via nucleophilic substitution using 1-methylimidazole-4-sulfonyl chloride (or similar reagents) under inert atmospheres to avoid hydrolysis .
-
Step 2 : Esterification at the 4-position using ethyl chloroformate or bromopyruvate derivatives in the presence of a base (e.g., NaHCO₃) and aprotic solvents (e.g., THF) .
-
Key Variables : Temperature (room temp. to 115°C), solvent polarity, and stoichiometric ratios of reagents. Yields range from 45% to 86% depending on purification methods (e.g., silica gel chromatography) .
- Data Table :
| Reagent for Sulfamoylation | Base | Solvent | Yield (%) |
|---|---|---|---|
| 1-Methylimidazole-4-sulfonyl chloride | TEA | DCM | 55–68 |
| Ethyl bromopyruvate | NaHCO₃ | THF | 70–86 |
Q. How can structural characterization (NMR, MS) confirm the regiochemistry of the sulfamoyl and ester groups?
- NMR Analysis :
- ¹H NMR : The imidazole proton at position 2 appears as a singlet (δ 7.8–8.2 ppm). Sulfamoyl methyl groups (N,N-dimethyl) show two singlets near δ 3.0–3.2 ppm. The ethyl ester’s CH₂CH₃ resonates as a quartet (δ 4.1–4.3 ppm) and triplet (δ 1.2–1.4 ppm) .
- ¹³C NMR : Carbonyl carbons (ester C=O at ~165–170 ppm; sulfamoyl S=O at ~115–120 ppm) confirm functionalization .
- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks matching the molecular weight (e.g., m/z 273.1 for C₉H₁₄N₃O₄S⁺) .
Q. What are the common side reactions during synthesis, and how can they be mitigated?
- Hydrolysis of Sulfamoyl Group : Occurs under acidic or aqueous conditions. Mitigation: Use anhydrous solvents (e.g., THF, DCM) and inert atmospheres .
- Ester Saponification : High pH or prolonged heating can hydrolyze the ethyl ester. Control reaction time and avoid strong bases during workup .
Advanced Research Questions
Q. How does the sulfamoyl group influence reactivity in cross-coupling or functionalization reactions?
- Electrophilic Aromatic Substitution (EAS) : The sulfamoyl group is electron-withdrawing, directing electrophiles to the imidazole’s 2- or 5-positions. For example, palladium-catalyzed C–H selenation at position 2 occurs with high regioselectivity using aryl iodides and Se powder .
- Nucleophilic Substitution : The sulfamoyl nitrogen can act as a weak nucleophile for alkylation or acylation under mild conditions (e.g., benzyl bromide in DMF at 60°C) .
Q. What computational methods predict the compound’s hydrogen-bonding patterns in crystal structures?
- Graph Set Analysis : Tools like SHELXL analyze hydrogen-bonding motifs (e.g., R₂²(8) rings formed between sulfamoyl S=O and imidazole N–H groups) .
- DFT Calculations : Optimize molecular geometry using B3LYP/6-31G(d) to predict packing efficiency and π-π stacking interactions .
Q. How can SAR studies guide modifications to enhance bioactivity (e.g., antimicrobial or kinase inhibition)?
- Ester Bioisosteres : Replace the ethyl ester with trifluoromethyl or amide groups to improve metabolic stability. For example, ethyl-to-amide substitution in similar imidazoles increased CDK inhibition by 10-fold .
- Sulfamoyl Modifications : Replace N,N-dimethyl with cyclic sulfonamides (e.g., piperazinyl) to enhance solubility and target affinity .
Q. What strategies resolve contradictions in crystallographic data (e.g., twinning vs. disorder)?
- Twinning Analysis : Use SHELXL’s TWIN/BASF commands to refine data from non-merohedral twins. High-resolution data (<1.0 Å) improves accuracy .
- Disorder Modeling : Apply PART/SUMP restraints for overlapping sulfamoyl conformers. Validate with residual density maps (e.g., Fo-Fc < 0.3 eÅ⁻³) .
Methodological Best Practices
- Synthesis : Prioritize anhydrous conditions for sulfamoyl stability. Monitor reactions via TLC (Rf ~0.5 in EtOAc/hexanes 1:1) .
- Characterization : Combine NMR (¹H, ¹³C, DEPT-135) with HRMS for unambiguous assignment. Cross-validate crystallographic data with computational models .
- Data Analysis : Use software suites (e.g., MestReNova for NMR, Olex2 for XRD) to minimize subjective interpretation errors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
